An In-depth Technical Guide to 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine, a functionalized piperidine derivative with significant potential in medicinal chemistry and drug discovery. By leveraging the well-established chemistry of its constituent N-Boc-piperidine core and α,β-unsaturated ester side chain, this document will detail its synthesis, predicted physicochemical and spectral properties, reactivity, and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of FDA-approved pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse pharmacophoric elements in three-dimensional space.[3][4] The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a robust and readily cleavable handle, enabling selective chemical transformations at other positions of the ring.[5][6]
1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine combines this privileged heterocyclic core with a reactive α,β-unsaturated ester moiety. This functional group serves as a Michael acceptor, opening avenues for the covalent attachment of biological nucleophiles or the introduction of further chemical complexity through conjugate addition reactions. This unique combination of a stable, modifiable core and a reactive side chain makes it a valuable building block in the synthesis of complex molecular architectures for drug discovery programs.
Physicochemical and Predicted Spectral Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on the extensive literature on its core components.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₅NO₄ |
| Molecular Weight | 283.36 g/mol |
| Appearance | Expected to be a colorless oil or a white to off-white solid |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Predicted Spectral Data
The characterization of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine would rely on standard spectroscopic techniques. The following are the anticipated key spectral features:
¹H NMR Spectroscopy:
-
Boc Group: A characteristic singlet at approximately 1.45 ppm, integrating to 9 protons.
-
Piperidine Ring Protons: A series of multiplets between 1.10 and 4.10 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected to be deshielded and appear around 2.70-4.10 ppm.
-
Methine Proton (Position 4): A multiplet around 2.20-2.50 ppm.
-
Olefinic Protons: Two distinct signals in the range of 5.80-7.00 ppm. The proton alpha to the carbonyl (on C3 of the butenyl chain) will likely be a doublet of doublets around 5.80-6.10 ppm, while the proton beta to the carbonyl (on C2 of the butenyl chain) will appear further downfield as a doublet of doublets around 6.70-7.00 ppm, showing coupling to both the alpha proton and the proton on the piperidine ring.
-
Methoxy Group: A sharp singlet at approximately 3.70 ppm, integrating to 3 protons.
¹³C NMR Spectroscopy:
-
Boc Group: Signals for the quaternary carbon and the methyl carbons at approximately 79.5 ppm and 28.4 ppm, respectively.
-
Piperidine Ring Carbons: Peaks in the range of 30-50 ppm. The carbons adjacent to the nitrogen (C2 and C6) would be around 40-45 ppm.
-
Carbonyl Carbon (Ester): A signal in the downfield region, around 166.0 ppm.
-
Olefinic Carbons: Signals for the C=C double bond between 120.0 and 150.0 ppm.
-
Methoxy Carbon: A signal around 51.5 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Boc): A strong absorption band around 1685-1705 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1715-1730 cm⁻¹.[7]
-
C=C Stretch: A medium intensity band around 1640-1650 cm⁻¹.
-
C-O Stretch: Bands in the region of 1160-1260 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 283.
-
Fragmentation: Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (M-56) or the entire Boc group (M-100).[8][9][10] Therefore, significant peaks at m/z = 227 and m/z = 183 would be anticipated.
Synthesis and Purification
A robust and high-yielding synthesis of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine can be achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, and its tolerance of a wide range of functional groups.
The synthesis starts from the readily available N-Boc-4-piperidone. The piperidone is first converted to an aldehyde via a one-carbon homologation, which then undergoes the HWE reaction with a phosphonate ylide.
Diagram 1: Proposed Synthetic Workflow
Caption: Synthetic pathway to the target compound.
Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
Step 1: Synthesis of 1-Boc-4-formylpiperidine
-
To a solution of N-Boc-4-piperidone in a suitable solvent such as dimethoxyethane (DME), add tosylmethyl isocyanide (TosMIC) and a base like potassium carbonate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Treat the crude intermediate with aqueous acid (e.g., dilute HCl) to hydrolyze the formimine and yield 1-Boc-4-formylpiperidine.
-
Purify the aldehyde by column chromatography.
Step 2: Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, add methyl 2-(diethoxyphosphoryl)acetate dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate ylide.
-
Add a solution of 1-Boc-4-formylpiperidine in THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine.
Chemical Reactivity and Stability
The chemical behavior of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine is dictated by its two primary functional groups: the Boc-protected amine and the α,β-unsaturated ester.
Diagram 2: Key Reactive Sites
Caption: Reactivity map of the target molecule.
-
Boc Group Stability and Deprotection: The Boc group is stable under a wide range of non-acidic conditions, including basic and nucleophilic environments. This stability allows for selective manipulation of the ester and alkene functionalities. Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol, to yield the corresponding secondary amine.[6][11] Thermal deprotection is also a possibility, though it may require high temperatures.[12][13]
-
Reactivity of the α,β-Unsaturated Ester: The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. This reaction can be employed to introduce a wide variety of substituents using nucleophiles such as amines, thiols, and carbanions. The double bond can also undergo other typical alkene reactions, such as hydrogenation or dihydroxylation, under appropriate conditions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide by reaction with an amine.
Applications in Drug Discovery and Medicinal Chemistry
1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Library Synthesis: The dual reactivity of this molecule allows for the creation of diverse chemical libraries. The Michael acceptor can be reacted with a variety of nucleophiles, and subsequently, the Boc group can be removed to allow for further functionalization at the piperidine nitrogen.
-
Synthesis of Covalent Inhibitors: The α,β-unsaturated ester can act as a "warhead" for targeted covalent inhibitors. By incorporating this molecule into a larger scaffold that directs it to the active site of a target protein, the Michael acceptor can form a covalent bond with a nucleophilic residue (e.g., cysteine), leading to irreversible inhibition.
-
Building Block for Complex Heterocycles: The functional groups on this molecule can be used in intramolecular reactions to construct more complex polycyclic systems, which are often of interest in natural product synthesis and medicinal chemistry.
Conclusion
1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine represents a valuable and versatile building block for synthetic and medicinal chemists. While specific experimental data on this compound is limited, its chemical properties and reactivity can be confidently predicted from the well-established behavior of its N-Boc-piperidine and α,β-unsaturated ester components. The synthetic route is straightforward, and its dual functionality provides a platform for the development of novel and complex molecules for drug discovery and other applications. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this promising chemical entity in their scientific endeavors.
References
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]
-
Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m - The Royal Society of Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - NIH. [Link]
-
Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene - PMC - NIH. [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. [Link]
-
Infrared Spectra of α,β-Unsaturated Esters | Journal of the American Chemical Society. [Link]
-
Lewis Acid-Enhanced Reactivity of .alpha.,.beta.-Unsaturated Esters and Amides toward Radical Addition | The Journal of Organic Chemistry - ACS Publications. [Link]
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]
-
A Synthesis of α,β-Unsaturated Esters | Journal of the American Chemical Society. [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. [Link]
-
A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]
-
Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
13-C NMR Chemical Shift Table.pdf. [Link]
-
Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes - ResearchGate. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation : r/OrganicChemistry - Reddit. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]
-
Stereoselective synthesis of α,β-unsaturated esters - RSC Publishing. [Link]
-
13C NMR Chemical Shift - Oregon State University. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. reddit.com [reddit.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermal Methods - Wordpress [reagents.acsgcipr.org]
